N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide
Description
N-[(Adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide is a synthetic compound featuring a 4-methoxybenzamide core substituted with an adamantane moiety and a hydrazinecarbonyl group. The 4-methoxybenzamide scaffold is a common pharmacophore in bioactive molecules, particularly in histone deacetylase (HDAC) inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-16-4-2-15(3-5-16)18(24)22-17(19(25)23-21)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14,17H,6-11,21H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXUQRZXVXTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)NN)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common approach is to start with adamantanecarboxylic acid, which undergoes a series of reactions including alkylation, hydrazine formation, and coupling with 4-methoxybenzoyl chloride. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve temperatures ranging from -78°C to room temperature and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide is characterized by its unique adamantane structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 270.37 g/mol. The presence of the hydrazinecarbonyl group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of hydrazinecarboxamides exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains, including Mycobacterium tuberculosis. These studies indicate that modifications in the hydrazine moiety can enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 250 | |
| Compound B | Staphylococcus aureus | 100 | |
| Compound C | Escherichia coli | 200 |
Anticancer Properties
This compound and its analogs have been investigated for their anticancer activities. The adamantane structure is linked to enhanced cellular uptake and cytotoxicity in cancer cells.
Case Study: Anticancer Evaluation
A study evaluated various derivatives for their cytotoxic effects on human cancer cell lines, including breast and colon cancer. The results indicated that specific modifications to the hydrazine group significantly increased cytotoxicity, with some compounds inducing apoptosis in cancer cells.
Table 2: Cytotoxicity Data
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | Breast Cancer | 30 | Apoptosis induction |
| Compound E | Colon Cancer | 45 | Cell cycle arrest |
| Compound F | Lung Cancer | 60 | Inhibition of DNA synthesis |
Enzyme Inhibition Studies
The compound has also been assessed for its potential as an enzyme inhibitor. Research indicates that derivatives can inhibit key enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents against various diseases.
Table 3: Enzyme Inhibition Activity
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The adamantane core provides rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The hydrazinecarbonyl group can form hydrogen bonds or coordinate with metal ions, while the methoxybenzamide moiety can participate in π-π interactions. These interactions collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of adamantane, hydrazinecarbonyl, and 4-methoxybenzamide groups. Key analogs and their distinguishing features are summarized below:
Key Observations :
Comparison with Analog Syntheses :
- N-(Adamantan-1-yl)-4-methoxybenzamide () : Synthesized via direct coupling of 4-methoxybenzoyl chloride with adamantane-1-amine, yielding 64% under microwave conditions .
- Compound 8 () : Utilized TBTU-mediated peptide coupling, achieving 95% yield with hydrazine incorporation.
Anticancer Activity :
- HDAC inhibition is common among 4-methoxybenzamide derivatives (e.g., compound 8 in ). The hydrazinecarbonyl group may chelate zinc in HDAC active sites, enhancing potency.
- Adamantane-containing analogs (e.g., ) show improved blood-brain barrier penetration, relevant for neurological cancers.
Antimicrobial Potential :
- Hydrazinecarbonyl derivatives (e.g., 3c ) exhibit antibacterial activity due to hydrogen-bonding interactions with microbial enzymes.
Physicochemical Properties :
Biological Activity
N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant data and findings from recent research studies.
Chemical Structure and Synthesis
The compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance the bioactivity of drugs. The hydrazinecarbonyl group is linked to a 4-methoxybenzamide moiety, contributing to its pharmacological properties. The synthesis typically involves the reaction of adamantane derivatives with hydrazine and subsequent acylation with 4-methoxybenzoyl chloride.
Anticancer Properties
Recent studies have shown that derivatives of adamantane possess anticancer properties. For example, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study highlighted that compounds with similar structures exhibit significant inhibition of cell proliferation in breast cancer and leukemia models .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro studies indicated that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were reported in a range that suggests potential for development into an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A detailed study conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Inhibition of Bacterial Growth : In a comparative analysis, the compound was tested alongside standard antibiotics, showing synergistic effects when combined with amoxicillin against resistant strains of bacteria .
- Anti-inflammatory Action : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the typical synthetic routes for N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide?
The compound is synthesized via a multi-step approach:
Core Structure Formation : React 4-methoxybenzamide derivatives with hydrazinecarboxamide intermediates. For example, hydrazide-hydrazones are prepared by refluxing N-(4-(hydrazinecarbonyl)phenyl)-4-methoxybenzamide with substituted aldehydes in ethanol for 8 hours, followed by crystallization .
Adamantane Integration : Adamantane derivatives are introduced via nucleophilic substitution or condensation reactions. For instance, amantadine (adamantan-1-amine) is conjugated with sulfonamide or carbonyl-containing intermediates under microwave irradiation or conventional heating .
Purification : Use silica gel chromatography (e.g., CHCl3:MeOH) or recrystallization (ethanol/hexane) to isolate the final product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- FTIR : Identify carbonyl (C=O, ~1645–1650 cm⁻¹) and hydrazone (C=N, ~1600–1605 cm⁻¹) stretches .
- NMR : Look for adamantane proton signals (δ 1.6–2.1 ppm, multiplet) and methoxy group resonance (δ ~3.85 ppm, singlet) in ¹H NMR. ¹³C NMR confirms carbonyl carbons (δ 162–167 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Q. How is the cytotoxicity of this compound evaluated in preliminary studies?
- MTT Assay : Test against cancer cell lines (e.g., PC-3, MCF-7) and normal cells (e.g., HUVEC) at 24–72 hours. IC50 values are calculated from dose-response curves .
- Apoptosis Assays : Use Annexin-V/PI staining or AO/EB fluorescence to distinguish necrotic vs. apoptotic cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values)?
- Assay Validation : Ensure consistent cell passage numbers, serum conditions, and incubation times.
- Orthogonal Assays : Combine MTT with ATP-based viability tests or caspase-3 activation assays .
- Species-Specificity Checks : Compare activity across species (e.g., human vs. rat P2X7 receptors, which show 10–50× potency differences) .
Q. What structural modifications enhance target selectivity or potency?
Q. How can computational methods elucidate the compound’s mechanism?
Q. What strategies are used for crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
